molecular formula C23H29NO5S B12291974 5-[[1-[4-(1-Hydroxyhexyl)phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid

5-[[1-[4-(1-Hydroxyhexyl)phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid

Cat. No.: B12291974
M. Wt: 431.5 g/mol
InChI Key: NGKFLYGSJDSBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of AGN 210676 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a gamma lactam structure, which is a crucial component of the molecule. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial production methods for AGN 210676 are not widely documented, but it is likely that large-scale synthesis would follow similar routes as those used in laboratory settings, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

AGN 210676 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.

    Reduction: This reaction can be used to reduce specific functional groups, such as ketones or aldehydes, to their corresponding alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, which can be useful for modifying the compound’s properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AGN 210676 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the prostaglandin EP2 receptor and its role in various biological processes.

    Biology: Researchers use AGN 210676 to investigate the signaling pathways mediated by the EP2 receptor and its effects on cellular functions.

    Medicine: The compound is being explored for its potential therapeutic effects in treating glaucoma, ocular hypertension, and inflammatory bowel disease.

    Industry: AGN 210676 can be used in the development of new drugs targeting the prostaglandin EP2 receptor .

Mechanism of Action

AGN 210676 exerts its effects by selectively binding to and activating the prostaglandin EP2 receptor. This activation leads to a cascade of intracellular signaling events that ultimately result in the desired therapeutic effects. The molecular targets and pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase A (PKA), which play crucial roles in regulating various physiological processes .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[[1-[4-(1-hydroxyhexyl)phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5S/c1-2-3-4-5-20(25)16-6-8-17(9-7-16)24-18(10-13-22(24)26)14-29-15-19-11-12-21(30-19)23(27)28/h6-9,11-12,18,20,25H,2-5,10,13-15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKFLYGSJDSBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)COCC3=CC=C(S3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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